7-Fluoro-5-methylisoquinoline
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Overview
Description
7-Fluoro-5-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 5-methylisoquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of 7-Fluoro-5-methylisoquinoline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Fluoro-5-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 7-Fluoro-5-methylisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, leading to increased potency and selectivity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 6-Fluoroisoquinoline
- 7-Fluoroquinoline
- 5-Methylisoquinoline
Comparison: 7-Fluoro-5-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
7-fluoro-5-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUGGKUPCRGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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